An In-depth Technical Guide to (5-(p-Tolyl)isoxazol-3-yl)methanamine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to (5-(p-Tolyl)isoxazol-3-yl)methanamine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a heterocyclic amine featuring a core isoxazole scaffold. The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Derivatives of isoxazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the reactivity profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine, a valuable building block for the synthesis of novel chemical entities in drug discovery and materials science.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 893639-11-7 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [5] |
| Appearance | Predicted: Off-white to pale yellow solid | Analog Comparison |
| Melting Point | Not available. Likely a solid at room temperature. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Structural Analysis |
| pKa (amine) | Estimated: 8.5 - 9.5 | Analog Comparison |
A hydrochloride salt of this compound is also available (CAS Number: 1323584-27-5), which would exhibit higher water solubility.
Spectral Data (Predicted)
The following spectral characteristics are predicted for (5-(p-Tolyl)isoxazol-3-yl)methanamine based on the analysis of its functional groups and data from analogous compounds.[6][7]
-
¹H NMR:
-
Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-8.0 ppm.
-
Isoxazole Proton: A singlet around δ 6.0-6.5 ppm.
-
Methylene Protons (-CH₂-NH₂): A singlet around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Isoxazole Carbons: Signals around δ 100 ppm (C4), and in the regions of δ 150-160 ppm (C3) and δ 165-175 ppm (C5).
-
Methylene Carbon (-CH₂-NH₂): A signal in the range of δ 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (amine): A broad absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=N Stretch (isoxazole): An absorption band around 1600-1650 cm⁻¹.
-
C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
N-O Stretch (isoxazole): An absorption in the range of 800-900 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 188.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the aminomethyl group, and cleavage of the isoxazole ring.
-
Synthesis Protocol
A robust and high-yielding synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine can be achieved through the reduction of the corresponding nitrile precursor, 5-(p-tolyl)isoxazole-3-carbonitrile. The reduction of nitriles to primary amines using lithium aluminum hydride (LAH) is a well-established and reliable transformation in organic synthesis.[8][9]
Proposed Synthetic Pathway:
A plausible synthetic route to (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Experimental Procedure: Reduction of 5-(p-Tolyl)isoxazole-3-carbonitrile
Materials:
-
5-(p-Tolyl)isoxazole-3-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Celite
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0°C using an ice bath.
-
Addition of Nitrile: Dissolve 5-(p-tolyl)isoxazole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of:
-
Water (1 volume relative to LAH)
-
15% aqueous NaOH (1.5 volumes relative to LAH)
-
Water (3 volumes relative to LAH)
-
-
Workup: A granular precipitate should form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.[8]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LAH is a highly reactive hydride source that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a high yield.
-
Inert Atmosphere: A nitrogen or argon atmosphere is maintained to prevent the reaction of LAH with atmospheric moisture and oxygen.
-
Controlled Addition and Quenching at Low Temperature: The reaction of LAH with the nitrile and the subsequent quenching with water are highly exothermic. Performing these steps at 0°C helps to control the reaction rate and prevent dangerous temperature increases.
-
Fieser Workup: The sequential addition of water, aqueous base, and water is a standard and safe procedure for quenching LAH reactions, resulting in the formation of granular inorganic salts that are easily removed by filtration.[8]
Reactivity Profile
The chemical reactivity of (5-(p-Tolyl)isoxazol-3-yl)methanamine is primarily dictated by the nucleophilic primary amine and the isoxazole ring system.
Reactions of the Aminomethyl Group:
The primary amine functionality is a potent nucleophile and can readily participate in a variety of common organic transformations.
-
Acylation: The amine can be easily acylated with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and is extensively used in the synthesis of bioactive molecules.[10]
-
Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates will afford the corresponding ureas and thioureas, respectively. These functional groups are common in pharmacologically active compounds.
-
Reaction with Activated Enol Ethers: The amine can act as a nucleophile towards activated enol ethers, leading to the formation of enamines, which can subsequently undergo cyclization reactions to form more complex heterocyclic systems.
Reactivity of the Isoxazole Ring:
The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under certain reductive or basic conditions.
-
Reductive Cleavage: Strong reducing agents, such as catalytic hydrogenation over Raney nickel or sodium in liquid ammonia, can cleave the N-O bond of the isoxazole ring. The specific products formed will depend on the reaction conditions and the substitution pattern of the isoxazole.
-
Base-Mediated Ring Opening: Strong bases can deprotonate the C4 position of the isoxazole ring, which can lead to ring-opening reactions. However, the presence of the aminomethyl group at the C3 position may influence the regioselectivity of this process.
Diagram of Key Reactions:
Illustrative reactions of the aminomethyl group.
Applications in Drug Discovery and Materials Science
The (5-(p-Tolyl)isoxazol-3-yl)methanamine scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential applications in several fields:
-
Medicinal Chemistry: The primary amine serves as a versatile handle for the introduction of various pharmacophores through amide bond formation, urea/thiourea synthesis, and other N-functionalization reactions. The resulting derivatives can be screened for a wide range of biological activities, leveraging the known pharmacological relevance of the isoxazole core.[3][4]
-
Catalysis: The nitrogen atom of the amine and the isoxazole ring can act as ligands for transition metals. The related compound, 5-(p-tolyl)isoxazol-3-amine, has been used to synthesize palladium complexes that are highly effective catalysts in Suzuki-Miyaura cross-coupling reactions.[11]
-
Materials Science: The rigid, aromatic nature of the isoxazole and p-tolyl groups, combined with the reactive amine functionality, makes this compound a potential monomer for the synthesis of novel polymers with interesting thermal and electronic properties.
Conclusion
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a valuable and versatile chemical building block. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic protocol, and a summary of its key reactivity. The combination of the pharmacologically relevant isoxazole core with a reactive primary amine makes this compound a highly attractive starting material for the development of new therapeutics, catalysts, and advanced materials. Further experimental investigation into its specific physical properties and biological activities is warranted and expected to unveil new opportunities for its application.
References
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. biolmolchem.com [biolmolchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. rsc.org [rsc.org]
- 7. sciarena.com [sciarena.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
